cytidine-5'-triphosphate
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Overview
Description
cytidine-5'-triphosphate is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in phospholipid anabolism in vivo and can cross the blood-cerebrospinal fluid barrier . This compound is a high-energy molecule similar to adenosine triphosphate, but its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
cytidine-5'-triphosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA by RNA polymerases.
Substitution: It reacts with phosphocholine to produce CDP-choline and diphosphate.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents and catalysts.
Substitution: Involves CTP:phosphocholine cytidylyltransferases.
Major Products
CDP-choline: Formed from the reaction with phosphocholine.
Scientific Research Applications
cytidine-5'-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a high-energy molecule in various biochemical reactions.
Biology: Acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation.
Medicine: Involved in the treatment of neuropsychiatric deficits and cerebrovascular diseases.
Industry: Used in the large-scale synthesis of RNA for research and therapeutic purposes.
Mechanism of Action
cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar high-energy molecule but involved in a broader range of metabolic reactions.
Guanosine triphosphate (GTP): Another nucleoside triphosphate involved in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
cytidine-5'-triphosphate is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike adenosine triphosphate, its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Properties
Molecular Formula |
C9H16N3O14P3 |
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Molecular Weight |
483.16 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18) |
InChI Key |
PCDQPRRSZKQHHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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